Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
Description
Properties
Molecular Formula |
C12H11F3N2O4S |
|---|---|
Molecular Weight |
336.29 g/mol |
IUPAC Name |
ethyl (E)-2-[(2-carbamoylthiophen-3-yl)iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H11F3N2O4S/c1-2-21-11(20)6(9(18)12(13,14)15)5-17-7-3-4-22-8(7)10(16)19/h3-5,18H,2H2,1H3,(H2,16,19)/b9-6+,17-5? |
InChI Key |
SVWLDFVTHAIYGL-WOGSZXNWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC=C1)C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Aminocarbonyl-Thienyl Intermediate
- React thiophene derivative with a carbonylating agent (e.g., dimethylformamide dimethyl acetal) in the presence of a catalyst such as p-toluenesulfonic acid.
- This step yields the aminocarbonyl-thienyl intermediate.
Step 2: Introduction of Trifluoroacetyl Group
- The aminocarbonyl-thienyl intermediate is reacted with trifluoroacetic anhydride or trifluoroacetate under mild conditions to introduce the trifluoroacetyl group.
Step 3: Coupling with Ethyl Acrylate
- The trifluoroacetylated intermediate is coupled with ethyl acrylate using a condensation reaction facilitated by sodium hydride or similar catalysts.
- Organic solvents like THF or methylene dichloride are used to ensure solubility and reaction efficiency.
Step 4: Purification
- The crude product is purified using recrystallization or chromatography techniques to isolate ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate.
Reaction Mechanism
The synthesis relies on nucleophilic substitution and condensation reactions:
- Nucleophilic Attack : The thiophene derivative acts as a nucleophile to react with electrophilic carbon centers in the carbonylating agent.
- Condensation : The trifluoroacetate group facilitates the formation of a stable acrylate structure through condensation reactions.
Analysis of Reaction Conditions
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 30–70°C | Higher temperatures may lead to side reactions. |
| Pressure | 10–60 bar | Elevated pressure improves yield for certain steps. |
| Catalyst Concentration | Sodium hydride (1.05–2 mol%) | Excess catalyst can lead to unwanted by-products. |
| Solvent Selection | THF, ethanol, or toluene | Solvent choice affects solubility and reaction kinetics. |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Electronic and Steric Effects
Trifluoroacetyl vs. Cyano/Acetyl Groups: The trifluoroacetyl group (CF3CO-) in the target compound exerts stronger electron-withdrawing effects than cyano (-CN) or acetyl (-COCH3) groups, enhancing electrophilicity at the acrylate’s β-carbon. This property is critical in Michael addition reactions or nucleophilic substitutions . In contrast, cyano-substituted analogs (e.g., C20H19N3O3S) prioritize radical scavenging due to their electron-deficient systems, correlating with antioxidant activities .
Heterocyclic Substituents:
- Thienyl and pyridinyl rings improve aromatic stacking in biological systems. For example, the 3-Cl-5-CF3-pyridinyl group in C11H10ClF3N2O2 enhances membrane permeability via halogen bonding .
- Thiophene-based derivatives (e.g., C20H19N3O3S) demonstrate marked bioactivity, suggesting the target compound’s thienyl moiety may similarly engage with therapeutic targets .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate?
- Methodological Answer : The compound can be synthesized via sequential functionalization of thiophene and acrylate precursors. A common approach involves:
- Step 1 : Reacting 2-aminocarbonyl-3-thienylamine with ethyl 2-(2,2,2-trifluoroacetyl)acrylate under nucleophilic addition conditions.
- Step 2 : Activating the trifluoroacetyl group using diisopropylammonium trifluoroacetate (as a proton source) in THF, followed by condensation with paraformaldehyde to stabilize the acrylate backbone .
- Key Reagents : Diisopropylammonium trifluoroacetate, paraformaldehyde, and trifluoroacetic acid (TFA) as a catalyst.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H NMR and ¹³C NMR to verify substituent positions and confirm trifluoroacetyl incorporation (e.g., δ ~160-170 ppm for carbonyl groups) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm⁻¹ for C=O (amide and trifluoroacetyl) and ~3300 cm⁻¹ for NH stretches .
- Chromatography : Reverse-phase HPLC with methanol-water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : THF or DMF enhances solubility of intermediates, reducing side reactions like polymerization of acrylate groups .
- Catalyst Screening : TFA (0.1–1.0 eq.) improves reaction rates, while excess catalyst risks over-acylation .
- Temperature Control : Maintaining 0–5°C during thienylamine addition prevents decomposition of the trifluoroacetyl group .
- Work-Up : Flash chromatography (petroleum ether:ethyl acetate, 1:1) isolates the product from unreacted starting materials .
Q. How can data contradictions in stereochemical outcomes be resolved during synthesis?
- Methodological Answer : Stereochemical ambiguity (e.g., E/Z isomerism in acrylates) can be addressed via:
- Chiral Catalysis : Using isothiourea catalysts (e.g., HyperBTM) to enforce enantioselectivity in trifluoroacetyl group positioning .
- X-ray Crystallography : Resolving crystal structures of intermediates (e.g., ethyl 2-(2,2,2-trifluoroacetyl)phenyl carbamates) to confirm spatial arrangement .
- NMR Coupling Constants : Analyzing J-values for vinyl protons (typically 12–16 Hz for trans-configuration) .
Q. What strategies are used to evaluate the compound’s bioactivity in preclinical models?
- Methodological Answer : Activity assessment involves:
- In Vitro Antioxidant Assays : DPPH radical scavenging and FRAP tests to measure electron-donating capacity, with IC₅₀ values compared to ascorbic acid .
- Anti-Inflammatory Screening : Carrageenan-induced rat paw edema models to quantify inhibition of prostaglandin synthesis (dose range: 10–100 mg/kg) .
- Structure-Activity Relationship (SAR) : Modifying the thienylamino or trifluoroacetyl groups to correlate substituent effects with activity trends .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for trifluoroacetyl-containing acrylates?
- Methodological Answer : Yield variations (e.g., 47% vs. 88% in similar syntheses) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
